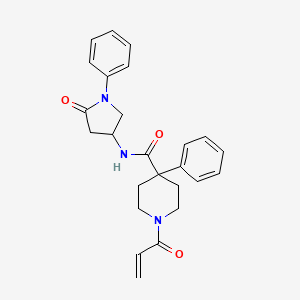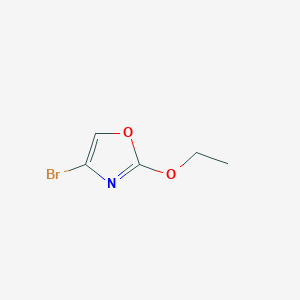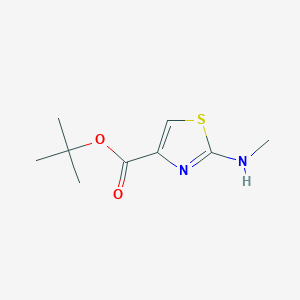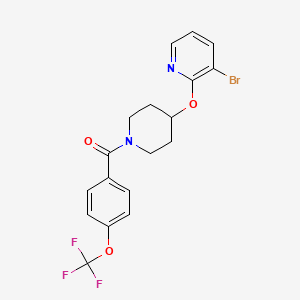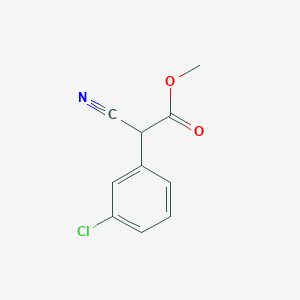
Methyl 2-(3-chlorophenyl)-2-cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of a similar compound, “Methyl 2-(3-chlorophenyl)-2-methylpropanoate”, has been analyzed . It has a molecular formula of C11H13ClO2 and an average mass of 212.673 Da .Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the yellow form of tolfenamic acid, a similar compound, is considered the stable low temperature modification .科学的研究の応用
Medicinal Chemistry and Drug Development
Methyl 2-(3-chlorophenyl)-2-cyanoacetate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a precursor for synthesizing bioactive molecules. By modifying the cyanoacetate group or the phenyl ring, they can create derivatives with enhanced pharmacological properties. For instance, this compound could be a starting point for developing anti-inflammatory, antimicrobial, or anticancer agents .
Organic Synthesis and Heterocyclic Chemistry
The cyanoacetate moiety in Methyl 2-(3-chlorophenyl)-2-cyanoacetate participates in various synthetic pathways. Researchers employ it in multicomponent reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses, to access thiophene derivatives. Thiophenes are privileged heterocycles with applications in organic electronics, corrosion inhibition, and material science .
Corrosion Inhibition
Thiophene derivatives, including those derived from Methyl 2-(3-chlorophenyl)-2-cyanoacetate, exhibit corrosion inhibitory properties. These compounds can protect metal surfaces from degradation in aggressive environments. Researchers investigate their effectiveness against corrosion in industrial settings .
Organic Semiconductors and Optoelectronics
The thiophene ring system plays a crucial role in organic semiconductors. By incorporating Methyl 2-(3-chlorophenyl)-2-cyanoacetate-derived derivatives, scientists aim to enhance charge transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are vital for flexible electronics and displays .
Biological Activity and Pharmacology
Researchers explore the pharmacological potential of thiophene-containing compounds. Methyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives may exhibit antihypertensive, anti-inflammatory, and anti-atherosclerotic properties. Specific examples include suprofen (an anti-inflammatory drug) and articaine (a dental anesthetic and sodium channel blocker) .
Chemical Biology and Molecular Probes
Functionalized thiophenes can serve as molecular probes in biological studies. Researchers label these compounds with fluorescent or radioisotopic tags to visualize specific cellular processes or protein interactions. Methyl 2-(3-chlorophenyl)-2-cyanoacetate derivatives may find applications as chemical tools in cell biology research .
Safety and Hazards
将来の方向性
The future directions in the study of similar compounds are promising. For instance, the synthesis and pharmacological activities of triazole derivatives are being actively researched . Furthermore, the use of biocatalysis for the production of drugs with emphasis on green chemistry is expected to increase .
特性
IUPAC Name |
methyl 2-(3-chlorophenyl)-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10(13)9(6-12)7-3-2-4-8(11)5-7/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMXNRWGEQVNFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-chlorophenyl)-2-cyanoacetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)
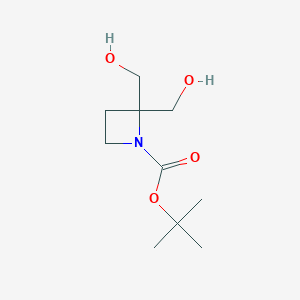
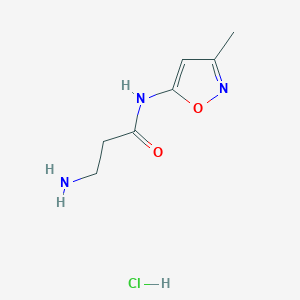

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)
![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

